molecular formula C20H14O6 B11158030 methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate

methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate

Cat. No.: B11158030
M. Wt: 350.3 g/mol
InChI Key: KLUGASMBZGVOOM-UHFFFAOYSA-N
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Description

Methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is a complex organic compound with the molecular formula C20H18O6. This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system containing both benzene and chromene rings, linked to a furoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromene structure.

    Introduction of the furoate ester: The benzo[c]chromene intermediate is then reacted with a furoic acid derivative, such as methyl furoate, under esterification conditions. This step often requires the use of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is unique due to its specific structural features, such as the presence of the furoate ester and the benzo[c]chromene core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[c]chromene core through reactions involving salicylaldehydes and α,β-unsaturated carbonyl compounds. A notable synthetic route employs a Diels–Alder cycloaddition followed by oxidative aromatization to yield high purity products .

2.1 Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This activity is attributed to the presence of the furoate moiety, which enhances electron donation capabilities .

2.2 Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential therapeutic role in inflammatory diseases .

2.3 Anticancer Activity

Several studies have reported the anticancer effects of this compound. In vitro assays against various cancer cell lines, including breast and colon cancer cells, revealed that the compound induces apoptosis and cell cycle arrest. The underlying mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased expression of pro-apoptotic factors .

3.1 Case Study: In Vivo Efficacy

In a recent animal model study, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted that the compound not only inhibited tumor growth but also improved survival rates in treated subjects .

3.2 Mechanistic Insights

Mechanistic studies using molecular docking simulations have suggested that this compound interacts with key proteins involved in cancer progression, such as Bcl-2 and caspases, promoting apoptotic pathways while inhibiting survival signals .

4. Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduces apoptosis in cancer cells
MechanismModulates PI3K/Akt signaling pathway

5. Conclusion

This compound presents promising biological activities, particularly in antioxidant, anti-inflammatory, and anticancer domains. Continued research is essential to fully elucidate its mechanisms and therapeutic potential.

Properties

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

methyl 5-[(6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C20H14O6/c1-23-20(22)17-9-7-13(25-17)11-24-12-6-8-15-14-4-2-3-5-16(14)19(21)26-18(15)10-12/h2-10H,11H2,1H3

InChI Key

KLUGASMBZGVOOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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